molecular formula C4HBrClIN2 B11772943 5-Bromo-2-chloro-4-iodopyrimidine

5-Bromo-2-chloro-4-iodopyrimidine

Cat. No.: B11772943
M. Wt: 319.32 g/mol
InChI Key: BRDGEYFSSXVEDQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-iodopyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of bromine, chlorine, and iodine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-iodopyrimidine typically involves halogenation reactions. One common method is the stepwise halogenation of pyrimidine derivatives. For example, starting with 2-hydroxypyrimidine, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom. This is followed by chlorination using phosphorus oxychloride (POCl3) to replace the hydroxyl group with a chlorine atom. Finally, iodination can be achieved using hydroiodic acid (HI) or iodine in the presence of a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-iodopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-chloro-4-iodopyrimidine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of nucleic acid interactions and as a building block for nucleoside analogs.

    Medicine: It is involved in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-iodopyrimidine involves its reactivity due to the presence of halogen atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-iodopyrimidine
  • 5-Chloro-2-iodopyrimidine
  • 5-Bromo-2-chloropyrimidine

Uniqueness

5-Bromo-2-chloro-4-iodopyrimidine is unique due to the presence of three different halogen atoms in the pyrimidine ring. This unique combination of halogens provides distinct reactivity and versatility in chemical synthesis compared to other similar compounds .

Properties

Molecular Formula

C4HBrClIN2

Molecular Weight

319.32 g/mol

IUPAC Name

5-bromo-2-chloro-4-iodopyrimidine

InChI

InChI=1S/C4HBrClIN2/c5-2-1-8-4(6)9-3(2)7/h1H

InChI Key

BRDGEYFSSXVEDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)I)Br

Origin of Product

United States

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